2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and an indol-3-yl moiety at position 5. The thioacetamide linker connects the triazole to an N-(2,4-difluorophenyl) group. This structural configuration combines heterocyclic, aromatic, and fluorinated components, which are often associated with enhanced bioavailability and target specificity in medicinal chemistry . The indole moiety is notable for its prevalence in bioactive molecules, contributing to interactions with receptors and enzymes via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5OS/c1-26-18(13-9-22-15-5-3-2-4-12(13)15)24-25-19(26)28-10-17(27)23-16-7-6-11(20)8-14(16)21/h2-9,22H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHVPRQBLHPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is an intriguing molecule due to its potential therapeutic applications. This compound combines the structural features of indole and 1,2,4-triazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- An indole moiety which is often associated with anticancer and antimicrobial properties.
- A triazole ring that enhances biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- The minimal inhibitory concentration (MIC) for certain triazole derivatives was reported as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
The specific compound has shown promising results in preliminary tests against various bacterial strains, suggesting that it may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been well documented. A notable finding from recent studies is that certain triazole-thione compounds exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that the incorporation of the indole and triazole moieties in the compound may enhance its efficacy against cancer cells.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial and cancer cell survival.
- Receptor Modulation : The indole component may interact with various receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Antioxidant Activity : Some studies have indicated that similar compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects .
Case Studies
Several studies have explored the biological activities of related compounds:
These findings underscore the potential therapeutic applications of compounds similar to This compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide exhibit significant anticancer properties. The indole and triazole moieties are known for their ability to induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and proliferation. For instance, derivatives of indole have shown promising results in inhibiting tumor growth and promoting cell death in several cancer cell lines .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has demonstrated that triazole derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes such as cell wall synthesis and DNA replication . Similar compounds have been evaluated for their efficacy against resistant strains of bacteria, highlighting their importance as candidates for new antimicrobial agents.
In Vivo Studies
Preclinical studies utilizing animal models have begun to explore the pharmacokinetics and pharmacodynamics of this compound. These investigations are essential for determining the bioavailability and efficacy of the compound in living organisms. Initial findings suggest that compounds with similar structures may exhibit favorable absorption and distribution characteristics, which are critical for their development as therapeutic agents .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Modifications
Triazole-thioacetamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Key Structural Insights :
- Indole vs. Benzyl/Thiophene/Phenyl : The indole group in the target compound may confer superior receptor-binding affinity compared to benzyl () or thiophene () due to its hydrogen-bonding capacity and aromaticity .
- Methyl at Triazole C4 : The methyl group in the target and compounds likely enhances metabolic stability compared to bulkier substituents (e.g., allyl in or ethyl in ) .
- Fluorinated Aryl Groups: The 2,4-difluorophenyl acetamide in the target compound may improve lipophilicity and membrane permeability relative to non-fluorinated analogs (e.g., methoxyphenyl in ) .
Pharmacological and Functional Properties
- Anti-Exudative Activity : Derivatives with furan-2-yl substituents () showed 60–70% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s indole group may enhance this activity due to anti-inflammatory properties inherent to indole derivatives .
- Toxicity and Solubility : Crystal structure analyses () of dichlorophenyl-thiazole acetamides reveal planar conformations that may correlate with solubility challenges, a consideration for the target compound’s difluorophenyl group .
Physicochemical Properties
- Crystallinity : Triazole-thioacetamides with halogenated aryl groups (e.g., ) form stable crystals via N–H⋯N hydrogen bonding, which could be replicated in the target compound to enhance formulation stability .
Q & A
Basic Synthesis: What is the standard synthetic route for this compound?
The compound is synthesized via nucleophilic substitution of a triazole-thiol intermediate with a chloroacetamide derivative. A typical protocol involves:
- Reacting 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with N-(2,4-difluorophenyl)chloroacetamide in ethanol under basic conditions (e.g., KOH) .
- Heating the mixture to reflux (70–80°C) for 1–2 hours, followed by precipitation in ice-water.
- Purification via recrystallization (ethanol/water) and validation by thin-layer chromatography (TLC) .
Advanced Synthesis: How can reaction conditions be optimized for higher yield?
Key variables include:
- Solvent selection : Ethanol or DMF may alter reaction kinetics; DMF improves solubility of hydrophobic intermediates .
- Base strength : KOH vs. NaOH can influence deprotonation efficiency of the thiol group.
- Molar ratios : A 1:1.2 ratio of thiol to chloroacetamide minimizes side products .
- Temperature control : Prolonged reflux (>3 hours) may degrade heat-sensitive indole moieties .
Basic Characterization: What analytical methods confirm structural integrity?
- TLC : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 1:1) .
- IR spectroscopy : Identifies characteristic peaks (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Melting point : Consistency with literature values (if available) indicates purity.
Advanced Characterization: How are complex structural features validated?
- Elemental analysis : Confirms stoichiometry (C, H, N, S) within ±0.3% deviation .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 438.1 for C₂₀H₁₅F₂N₅OS).
Basic Pharmacological Screening: What assays are used for initial activity evaluation?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria .
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays.
Advanced Pharmacological Design: How are target-specific assays designed?
- Molecular docking : Prioritize targets (e.g., EGFR kinase) using software like AutoDock Vina, guided by the compound’s triazole-indole scaffold .
- Dose-response curves : Use IC₅₀ values (0.1–100 µM) to assess potency.
- Selectivity profiling : Compare activity across related enzymes/cell lines to minimize off-target effects.
Data Contradictions: How to resolve discrepancies in reported biological activities?
- Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- Structural validation : Confirm batch purity via HPLC (>95%) to rule out impurity-driven artifacts.
- Meta-analysis : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity trends .
Advanced Structural Modifications: What substituents enhance bioactivity?
- Triazole N-substituents : 4-Methyl vs. 4-amino groups alter electron density, impacting target binding .
- Indole modifications : Bromination at C5 increases lipophilicity and membrane permeability .
- Acetamide tail : Introducing sulfonamide (instead of thioether) improves solubility but may reduce potency.
Basic Physicochemical Properties: How is solubility optimized for in vitro studies?
- Solvent systems : Use DMSO for stock solutions (50 mM), diluted in PBS or culture media (<1% DMSO) .
- pH adjustment : Solubility increases in weakly basic buffers (pH 7.4–8.0) due to deprotonation of the triazole-thiol.
Mechanism of Action: What strategies identify molecular targets?
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates.
- Transcriptomics : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis, DNA repair) .
- Mutagenesis : Engineer kinase domains to pinpoint binding residues (e.g., ATP-binding pocket mutations).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
